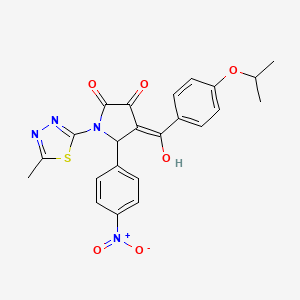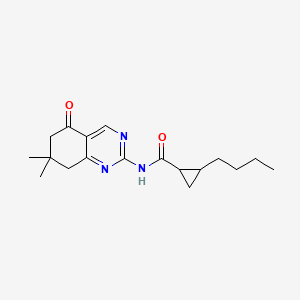![molecular formula C13H15N3O2S B5326463 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound, also known as ESI, is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. ESI has been shown to have a wide range of biological effects, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. The mechanism of action of this compound is complex and involves several pathways. This compound has been shown to inhibit the activity of several protein kinases, including Akt, JNK, and ERK. Additionally, this compound has been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides. By inhibiting these enzymes, this compound can modulate several signaling pathways and biological processes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In addition to its potential applications in cancer therapy, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. Additionally, this compound has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced on a large scale. Additionally, this compound has a wide range of biological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in laboratory experiments. This compound is a potent inhibitor of several enzymes, which can make it difficult to interpret the results of experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline. One area of research is the development of this compound as a cancer therapy. Further studies are needed to determine the efficacy of this compound in treating various types of cancer and to identify the optimal dosing and administration regimens. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify additional targets for this compound. Finally, future studies are needed to determine the safety and toxicity of this compound in humans, which will be essential for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound for biomedical research. Its potent inhibition of several enzymes and wide range of biological effects make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to identify potential applications for this compound in cancer therapy, diabetes, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline involves several steps, beginning with the reaction of 4-chlorobenzaldehyde with 1-ethyl-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with sodium hydride and indoline-2,3-dione to yield the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is the development of this compound as a cancer therapy. This compound has been shown to inhibit several protein kinases that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potentially effective treatment for several types of cancer.
Propriétés
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-15-10-12(9-14-15)19(17,18)16-8-7-11-5-3-4-6-13(11)16/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRAEGKABOMWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326383.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326385.png)

![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)

amine hydrochloride](/img/structure/B5326446.png)
![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)
